molecular formula C13H16O4 B12085007 Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate

Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate

Cat. No.: B12085007
M. Wt: 236.26 g/mol
InChI Key: MVYZDFXMOIWCQG-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate is an organic compound that features a benzoate ester linked to a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate typically involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The tetrahydropyran ring can be introduced through a subsequent reaction involving tetrahydropyranyl ethers. One common method involves the protection of alcohols using 3,4-dihydropyran and p-toluenesulfonic acid in dichloromethane at ambient temperature .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, followed by the introduction of the tetrahydropyran ring through catalytic hydrogenation or other suitable methods. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoates.

Scientific Research Applications

Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological activity. The tetrahydropyran ring may also contribute to the compound’s stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-hydroxy-5-(tetrahydro-2H-pyran-4-yl)benzoate is unique due to the combination of the benzoate ester and tetrahydropyran ring, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

methyl 3-hydroxy-5-(oxan-4-yl)benzoate

InChI

InChI=1S/C13H16O4/c1-16-13(15)11-6-10(7-12(14)8-11)9-2-4-17-5-3-9/h6-9,14H,2-5H2,1H3

InChI Key

MVYZDFXMOIWCQG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2CCOCC2)O

Origin of Product

United States

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